![molecular formula C20H19F4NO3 B5404595 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine](/img/structure/B5404595.png)
4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine, also known as TFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine acts as a selective antagonist of the G protein-coupled receptor 35 (GPR35). GPR35 is a receptor that is involved in various physiological processes, including inflammation, pain, and cardiovascular function. 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine binds to the receptor and prevents its activation, leading to a decrease in the downstream signaling pathways.
Biochemical and Physiological Effects:
4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Additionally, 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine in lab experiments is its selectivity for GPR35, which allows for more specific studies of the receptor's function. However, 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
Orientations Futures
There are several future directions for 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine research. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its role in other physiological processes, such as pain and cardiovascular function. Additionally, there is a need for the development of more stable and soluble analogs of 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine to improve its effectiveness in lab experiments.
Méthodes De Synthèse
4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)benzaldehyde with propargylamine, followed by the reaction with morpholine. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine has been used in scientific research in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine has also been used as a tool in studying the role of G protein-coupled receptors (GPCRs) in signal transduction pathways.
Propriétés
IUPAC Name |
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4NO3/c1-26-13-4-2-5-14(12-13)28-20-18(23)16(21)15(17(22)19(20)24)6-3-7-25-8-10-27-11-9-25/h2-6,12H,7-11H2,1H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYQPSLHCSPLMW-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)C=CCN3CCOCC3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCOCC3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)
![N-benzyl-N'-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]sulfamide](/img/structure/B5404514.png)
![3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one](/img/structure/B5404517.png)
![N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B5404520.png)
![1-(4-fluorophenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B5404523.png)
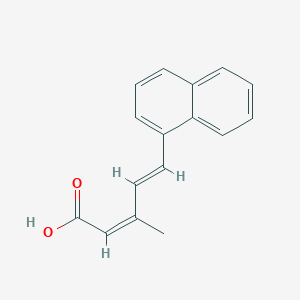
![2-[(6-bromo-4-phenylquinazolin-2-yl)(methyl)amino]ethanol](/img/structure/B5404538.png)
![4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide](/img/structure/B5404542.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5404543.png)
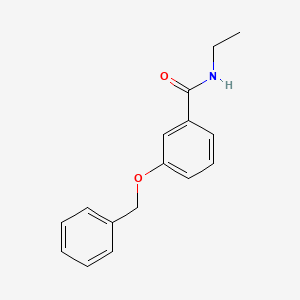
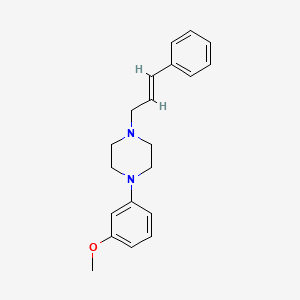
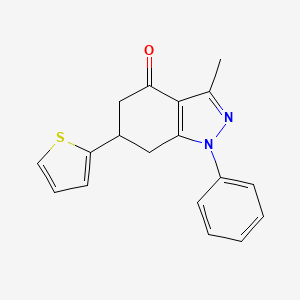
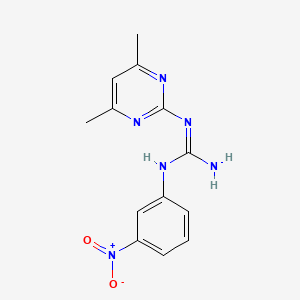
![2-{[(2-methoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5404611.png)